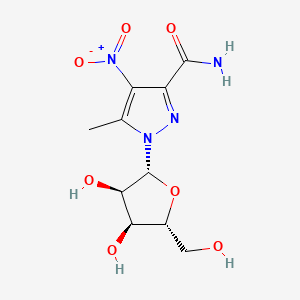
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide is a chemical compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology .
Preparation Methods
The synthesis of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves several steps. One common method includes the glycosylation of a pyrazole derivative with a ribofuranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: It has been investigated for its antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
1-beta-D-Ribofuranosyl-5-methyl-4-nitropyrazole-3-carboxamide can be compared with other nucleoside analogs, such as:
Ribavirin: Another nucleoside analog with antiviral properties.
AICAR: Known for its role in activating AMP-activated protein kinase (AMPK).
The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits .
Properties
CAS No. |
138787-00-5 |
|---|---|
Molecular Formula |
C10H14N4O7 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4O7/c1-3-6(14(19)20)5(9(11)18)12-13(3)10-8(17)7(16)4(2-15)21-10/h4,7-8,10,15-17H,2H2,1H3,(H2,11,18)/t4-,7-,8-,10-/m1/s1 |
InChI Key |
BBZMBBLLWFGQLR-GUJHRGIASA-N |
Isomeric SMILES |
CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


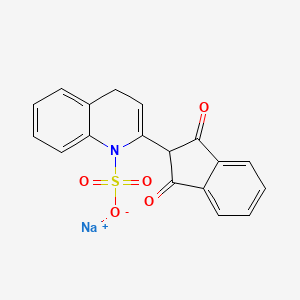

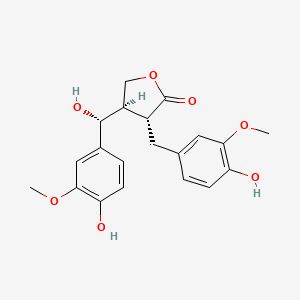
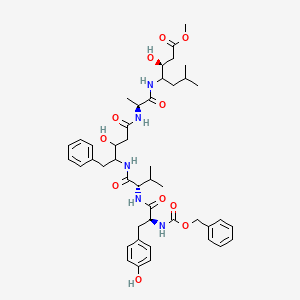
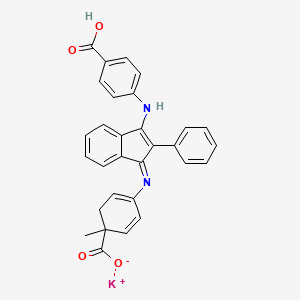

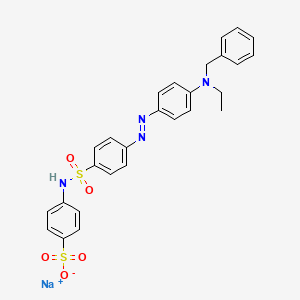


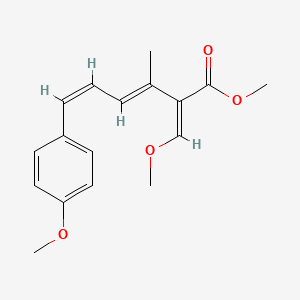
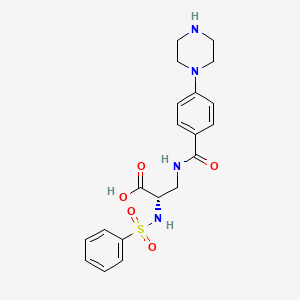

![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
